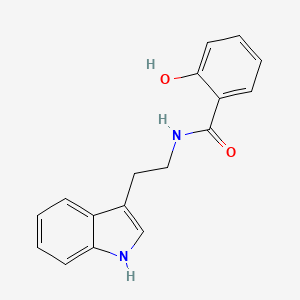

N-Salicyloyltryptamine

説明

N-Salicyloyltryptamine is a derivative of tryptamine, synthesized through the coupling of tryptamine with methyl salicylate. It has been studied for its potential anticonvulsant properties and its effects on the central nervous system (CNS) (Oliveira et al., 2006). This compound has also shown to possess unique fluorescent properties upon interaction with certain anions, indicating its potential as a fluorescent chemosensor (Bao, Zhou, & Yu, 2010).

Synthesis Analysis

N-Salicyloyltryptamine is synthesized by coupling tryptamine with benzoylchloride and methyl salicylate, respectively. The structural elucidation of this compound was achieved through various spectroscopic methods, including two-dimensional NMR techniques (Oliveira et al., 2006).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of N-Salicyloyltryptamine were not found in the provided papers, such analysis typically involves spectroscopic methods and possibly crystallography to determine the arrangement of atoms within the molecule. Related compounds have had their crystal structure determined, providing insights into the geometry and electronic structure of similar molecules (Masuda et al., 2008).

Chemical Reactions and Properties

The chemical properties of N-Salicyloyltryptamine include its ability to act as a fluorescent turn-on chemosensor for certain anions, demonstrating a significant blueshift and enhancement in fluorescence emission spectra upon interaction with F− and AcO− (Bao, Zhou, & Yu, 2010).

Physical Properties Analysis

While specific physical properties such as melting point, boiling point, and solubility of N-Salicyloyltryptamine were not directly provided, these can generally be inferred or calculated based on molecular structure analysis and known properties of similar compounds.

Chemical Properties Analysis

N-Salicyloyltryptamine's chemical properties, particularly its interactions with anions to exhibit fluorescence, highlight its potential as a chemosensor. Its synthesis and structural characterization suggest a framework for understanding its reactivity and interaction with biological systems, such as its anticonvulsant activity and effects on CNS depressant behaviors (Oliveira et al., 2006).

科学的研究の応用

Anticonvulsant Properties

N-Salicyloyltryptamine (STP) has been identified as a potential central nervous system depressant with significant anticonvulsant properties. In studies involving mice, STP demonstrated effectiveness in reducing seizures induced by pentylenetetrazol (PTZ) and in the maximal electroshock (MES) models of epilepsy. Notably, STP significantly reduced the number of PTZ-induced seizures and eliminated the extensor reflex in maximal electric-induced seizure tests in 50% of the experimental animals (Oliveira et al., 2001).

Chemosensor for Biological Ions

N-Salicyloyltryptamine has been explored as an efficient fluorescent turn-on chemosensor, particularly for biologically important ions like fluoride (F−) and acetate (AcO−). It shows selective recognition capabilities with notable changes in absorption and emission spectra, making it a promising tool in biological and chemical sensing applications (Bao et al., 2010).

Effects on Ion Channels

Research on STP has also focused on its effects on voltage-gated ion channels. It was found to inhibit various K+ currents in GH3 cells, demonstrating a dose-dependent inhibitory activity. The study suggests that STP's pharmacological profile might contribute to its neuroprotective effects observed in vivo models (Araujo et al., 2003).

Antiedematogenic Activity

STP has shown significant antiedematogenic activity in animal models. It effectively inhibited edema induced by carrageenan and various other agents in rats and mice, suggesting its potential in treating inflammation-related conditions (Sousa-Neto et al., 2018).

Antinociceptive Effects

The compound has been studied for its antinociceptive (pain-relieving) properties. Mice treated with STP showed significant decreases in pain responses, indicating its potential utility in pain management. This effect was further supported by electrophysiological approaches showing reduction in action potential amplitude, suggesting an effect on sodium channels (Quintans-Júnior et al., 2010).

Vasorelaxation Mechanisms

STP was found to cause vasorelaxation (relaxation of blood vessels) in rat mesenteric arteries, suggesting its potential application in treating vascular disorders. The mechanisms underlying this effect involve the activation of the nitric oxide/soluble guanylyl cyclase pathway and the inhibition of voltage-gated Ca2+ channels (Veras et al., 2018).

Anti-Inflammatory and Antioxidant Activities

STP exhibited anti-inflammatory and antioxidant activities in models of carrageenan-induced peritonitis and joint disability in rodents. Its effects were associated with the modulation of neutrophils migration and antioxidant mechanisms, indicating its potential therapeutic application in inflammatory diseases (Sousa-Neto et al., 2022).

特性

IUPAC Name |

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16-8-4-2-6-14(16)17(21)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19-20H,9-10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPYTDZHCNJRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438669 | |

| Record name | N-Salicyloyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Salicyloyltryptamine | |

CAS RN |

31384-98-2 | |

| Record name | N-Salicyloyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

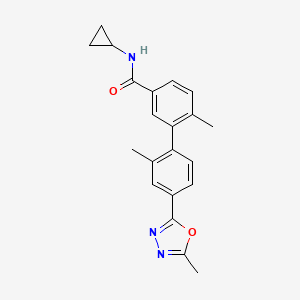

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)

![2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247854.png)

![(2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1247867.png)